ENT 25,962

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Union Carbide UC-20047 is a compound used primarily as a catalyst in ethylene polymerization. This compound is based on chromocene dispersed on silica and is distinct from other catalysts due to its unique active sites and high responsiveness to hydrogen, which allows for tuning the resulting polymer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Union Carbide UC-20047 is synthesized by contacting a solution of chromocene with partially dehydroxylated silica. The preparation involves the use of various solvents such as pentane, toluene, heptane, and dichloromethane, which are dried and freshly distilled under argon. The silica support is partially dehydroxylated at 700°C .

Industrial Production Methods

The industrial production of Union Carbide UC-20047 involves large-scale preparation of the silica-supported chromocene catalyst. This process requires precise control of reaction conditions, including the density of hydroxyl groups on the silica support, which influences the activity of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Union Carbide UC-20047 undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form different chromium species.

Reduction: Reduction reactions can lead to the formation of chromium hydrides.

Substitution: Substitution reactions involve the replacement of ligands on the chromium center.

Common Reagents and Conditions

Common reagents used in reactions with Union Carbide UC-20047 include ethylene, hydrogen, and various solvents. The reactions typically occur under inert atmospheres, such as argon, and at controlled temperatures .

Major Products

The major products formed from reactions involving Union Carbide UC-20047 are chromium alkyl species and polyethylene. The polymerization of ethylene through a Cossee-Arlman-type mechanism is a key reaction facilitated by this catalyst .

Scientific Research Applications

Union Carbide UC-20047 has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in ethylene polymerization, leading to the production of polyethylene.

Medicine: Research into its use in drug delivery systems and other medical applications.

Industry: Widely used in the production of high-density polyethylene, which is a common plastic material

Mechanism of Action

The mechanism of action of Union Carbide UC-20047 involves the formation of monomeric surface-supported chromium hydrides, which are the active sites of the catalyst. These sites are formed in the presence of grafted and adsorbed chromocene as well as residual surface hydroxyl groups. The chromium hydrides initiate polymerization by inserting ethylene through a Cossee-Arlman-type mechanism .

Comparison with Similar Compounds

Union Carbide UC-20047 is unique compared to other similar compounds due to its high responsiveness to hydrogen and its distinct active sites. Similar compounds include:

Phillips Catalyst: Based on supported chromium oxide, but less responsive to hydrogen.

Ziegler-Natta Catalyst: Used in polyethylene production but operates through a different mechanism.

Union Carbide UC-20047 stands out due to its ability to produce polyethylene with controlled chain lengths and its pioneering role in surface organometallic chemistry .

Properties

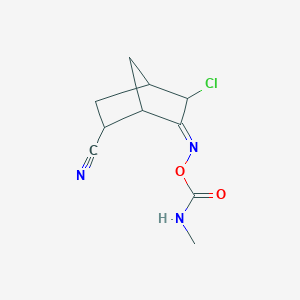

CAS No. |

118-43-4 |

|---|---|

Molecular Formula |

C10H12ClN3O2 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

[(E)-(3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+ |

InChI Key |

QCQPGRMMDFIQMB-NTEUORMPSA-N |

SMILES |

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |

Isomeric SMILES |

CNC(=O)O/N=C/1\C2CC(C1Cl)CC2C#N |

Canonical SMILES |

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |

| 15271-41-7 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B94558.png)

![6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol](/img/structure/B94566.png)

![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)